molecular formula C7H5ClO4S B1590758 2-(Chlorosulfonyl)benzoic acid CAS No. 63914-81-8

2-(Chlorosulfonyl)benzoic acid

Cat. No. B1590758
CAS RN: 63914-81-8
M. Wt: 220.63 g/mol
InChI Key: ZRWICZHXYMHBDP-UHFFFAOYSA-N
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Description

2-(Chlorosulfonyl)benzoic acid is a chemical compound with the molecular formula C7H5ClO4S . It has a molecular weight of 220.63 . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 2-(Chlorosulfonyl)benzoic acid is 1S/C7H5ClO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(Chlorosulfonyl)benzoic acid is a solid substance . It is stored under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Thermodynamic Study in Pharmaceuticals

2-(Chlorosulfonyl)benzoic acid's derivative, benzoic acid, serves as a model compound in pharmaceutical research. Thermodynamic phase behavior of benzoic acid and its mixtures are crucial for process design in drug development. Studies using Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) help in modeling the phase behavior of solutions containing benzoic acid, which is a critical aspect for screening solubility and predicting phase regions of mixtures in pharmaceuticals (Reschke et al., 2016).

Water Purification

Research on water purification techniques involves benzoic acid and its derivatives. For example, the oxidation of benzoic acid in aerated, aqueous suspensions under near UV light was studied to measure the rate of oxidation to carbon dioxide, an important factor in water treatment technologies (Matthews, 1990).

Crystal Engineering

In the field of crystal engineering, benzoic acid is used for spherical crystallization, a process crucial for enhancing the solubility and bioavailability of pharmaceuticals. This method involves dissolving benzoic acid in ethanol, followed by anti-solvent and bridging liquid treatments, leading to the formation of well-shaped agglomerates (Katta & Rasmuson, 2008).

Adsorptive Crystallization

Benzoic acid's adsorptive crystallization in aerogels from supercritical solutions is studied for its potential in pharmaceutical applications. This process affects the physical state and stability of organic compounds, offering a method for stabilizing amorphous forms, which can improve drug bioavailability (Gorle et al., 2010).

Detection in Various Industries

Benzoic acid, used as a preservative, is detected in pharmaceutical, food, and chemical industries using electrochemical methods. Composite nanorods modified electrodes offer a rapid detection method for quality assurance and protection (Pei et al., 2020).

Polymer Science

Benzoic acid and its derivatives, including 2-(Chlorosulfonyl)benzoic acid, play a role in doping polyaniline, a conducting polymer. This process significantly influences the polymer's properties, such as conductivity, which is critical for advanced technological applications (Amarnath & Palaniappan, 2005).

Safety And Hazards

2-(Chlorosulfonyl)benzoic acid is classified as hazardous. It has a GHS05 pictogram, and the signal word is "Danger" . The hazard statement is H314, indicating that it causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWICZHXYMHBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560745
Record name 2-(Chlorosulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chlorosulfonyl)benzoic acid

CAS RN

63914-81-8
Record name 2-(Chlorosulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DD Ford, RJ Maguire, JC McWilliams… - Practical Synthetic …, 2020 - Wiley Online Library
… The product profile was compromised of hydrolysis of the anthranilic ester, before diazotization, to the 2-chlorosulfonyl benzoic acid. The sulfonyl chloride was formed from the reaction …
Number of citations: 0 onlinelibrary.wiley.com

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